molecular formula C11H20N2O4 B152164 (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester CAS No. 438631-77-7

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No. B152164
CAS RN: 438631-77-7
M. Wt: 244.29 g/mol
InChI Key: QUKAHFCVKNRRBU-MRVPVSSYSA-N
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Description

Methyl esters are commonly used derivatives for fatty acid analysis . They have a great deal of information available on their chemical, physical, chromatographic, and spectroscopic properties . The molecule you mentioned seems to be a complex organic compound that likely contains a piperazine ring, a carboxylic acid group, and a methyl ester group.


Synthesis Analysis

The synthesis of methyl esters generally involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid . This process is known as esterification. The specific synthesis process for “®-4-N-Boc-piperazine-2-carboxylic acid methyl ester” would likely depend on the starting materials and specific reaction conditions.


Molecular Structure Analysis

Methyl esters of straight-chain fatty acids have characteristic spectra . Mass spectrometry with electron-impact ionization of methyl esters provides information concerning the structures of fatty acids . The molecular weight is usually obtainable, which is an important piece of information for identification purposes .


Chemical Reactions Analysis

Methyl esters undergo various reactions. For example, they can be hydrolyzed back into their constituent alcohols and carboxylic acids . This process is typically catalyzed by either an acid or a base.


Physical And Chemical Properties Analysis

Methyl esters have a range of physical and chemical properties. For example, they have characteristic mass spectra . The specific physical and chemical properties of “®-4-N-Boc-piperazine-2-carboxylic acid methyl ester” would depend on its exact structure.

Scientific Research Applications

Development of Antiviral Agents

The structural similarity of ®-4-N-Boc-piperazine-2-carboxylic acid methyl ester to other bioactive piperazine derivatives suggests potential antiviral applications. For instance, related compounds have been studied for their inhibitory effects against influenza A virus, showcasing the ability to interfere with viral replication mechanisms .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of methyl esters, one common reaction is ester hydrolysis, where the ester bond is broken to form a carboxylic acid and an alcohol . The specific mechanism of action for “®-4-N-Boc-piperazine-2-carboxylic acid methyl ester” would depend on its structure and the specific context in which it is used.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some methyl esters may be harmful if inhaled, absorbed through the skin, or swallowed . They may also cause eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and to ensure adequate ventilation .

Future Directions

Methyl esters, including those derived from non-edible vegetable oils and fatty acid methyl esters (biodiesel), have great potential in the chemical industry . They represent a renewable feedstock that can be used in the synthesis of a variety of products .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424918
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

CAS RN

438631-77-7
Record name 1-(1,1-Dimethylethyl) 3-methyl (3R)-1,3-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438631-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate
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